2-(hydroxymethyl)-4-iodo-5-methoxyphenol
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Overview
Description
2-(Hydroxymethyl)-4-iodo-5-methoxyphenol is an organic compound characterized by the presence of hydroxymethyl, iodine, and methoxy functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(hydroxymethyl)-4-iodo-5-methoxyphenol typically begins with a phenol derivative, such as 4-iodo-2-methoxyphenol.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This involves the reaction of the phenol derivative with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the hydroxymethylation process, ensuring precise control over reaction parameters.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 2-(Formyl)-4-iodo-5-methoxyphenol or 2-(Carboxyl)-4-iodo-5-methoxyphenol.
Reduction: 2-(Hydroxymethyl)-4-hydroxy-5-methoxyphenol.
Substitution: 2-(Hydroxymethyl)-4-azido-5-methoxyphenol.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-(hydroxymethyl)-4-iodo-5-methoxyphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4-chloro-5-methoxyphenol: Similar structure but with a chlorine atom instead of iodine.
2-(Hydroxymethyl)-4-bromo-5-methoxyphenol: Contains a bromine atom instead of iodine.
Uniqueness
Iodine Atom: The presence of the iodine atom in 2-(hydroxymethyl)-4-iodo-5-methoxyphenol imparts unique reactivity and biological activity compared to its chloro and bromo analogs.
Properties
CAS No. |
1260830-79-2 |
---|---|
Molecular Formula |
C8H9IO3 |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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